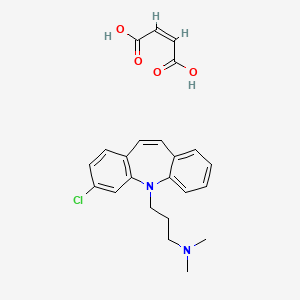
1-Pentene-4,4,5,5,5-D5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentene-4,4,5,5,5-D5 is a deuterated organic compound with the molecular formula C5H5D5. It is a derivative of 1-pentene where five hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in research settings, particularly in studies involving isotopic labeling and deuterium exchange reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Pentene-4,4,5,5,5-D5 can be synthesized through the deuteration of 1-pentene. The process typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods: While the industrial production of this compound is not as common as its laboratory synthesis, it can be produced on a larger scale using similar deuteration techniques. The key is to maintain high purity and isotopic enrichment, which is crucial for its applications in research .
Análisis De Reacciones Químicas
Types of Reactions: 1-Pentene-4,4,5,5,5-D5 undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form deuterated alkanes.
Deuterium Exchange: It can participate in hydrogen-deuterium exchange reactions, which are useful for studying reaction mechanisms and kinetics.
Common Reagents and Conditions:
Hydrogenation: Platinum or palladium catalysts, high pressure, and temperature.
Deuterium Exchange: Deuterium gas, cobalt-based catalysts, and controlled atmospheric conditions.
Major Products Formed:
Hydrogenation: Deuterated alkanes.
Deuterium Exchange: Various deuterated hydrocarbons depending on the reaction conditions.
Aplicaciones Científicas De Investigación
1-Pentene-4,4,5,5,5-D5 is widely used in scientific research, including:
Chemistry: It serves as a tracer in isotopic labeling studies to understand reaction mechanisms and pathways.
Biology: Used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Helps in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications.
Mecanismo De Acción
The mechanism by which 1-Pentene-4,4,5,5,5-D5 exerts its effects is primarily through its role as a deuterium source. In hydrogen-deuterium exchange reactions, the deuterium atoms replace hydrogen atoms in the target molecules, allowing researchers to study the effects of deuterium incorporation on molecular behavior and reaction kinetics .
Comparación Con Compuestos Similares
1-Butene-4,4,4-D3: Another deuterated alkene with three deuterium atoms.
1-Hexene-5,5,6,6,6-D5: A longer-chain deuterated alkene with five deuterium atoms.
Uniqueness: 1-Pentene-4,4,5,5,5-D5 is unique due to its specific isotopic labeling, which makes it particularly useful for detailed mechanistic studies and tracing experiments. Its balance of chain length and deuterium content provides a versatile tool for various research applications .
Propiedades
IUPAC Name |
4,4,5,5,5-pentadeuteriopent-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10/c1-3-5-4-2/h3H,1,4-5H2,2H3/i2D3,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAKXRMUMFPDSH-PVGOWFQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
75.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide](/img/structure/B568776.png)

![7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B568781.png)
![2-[4-(Bromomethyl)phenyl]-5-fluoropyridine](/img/structure/B568782.png)

![3-(Ethylthio)-2-[[4-(5-fluoro-2-pyridinyl)phenyl]methyl]-7,8-dihydro-5,7,7-trimethyl-2H-imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(5H)-one](/img/structure/B568784.png)







